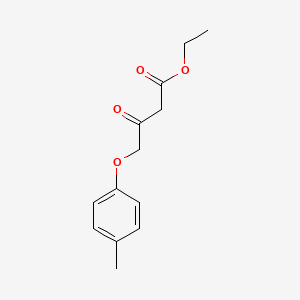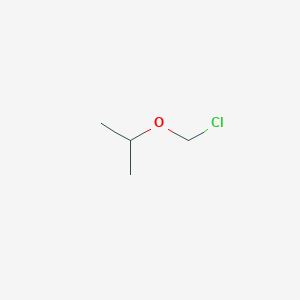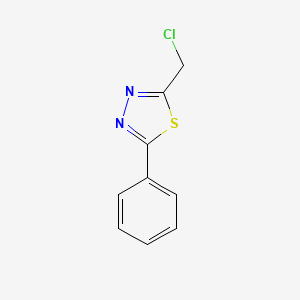
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole” is a chemical compound. It is used as a pharmaceutical and agrochemical intermediate. It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin. It is also useful in the synthesis of Ritonavir, a second-generation anti-AIDS drug and a selective HIV protease inhibitor .
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole” involves several steps. In one approach, 2-(chloromethyl)-pyridine hydrochloride derivatives react with 1-(4-chloro-phenyl)-imidazole-2-thione or 4,6-dimethyl-pyrimidine-2-thiol . Another method involves the reaction of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)-imidazole-2-thione in the presence of sodium methoxide .Applications De Recherche Scientifique
Spectroscopic and Structural Investigations
Studies on derivatives of 1,3,4-thiadiazole, like 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole, have shown promising applications in spectroscopy and structural chemistry. For instance, the interaction of a related compound, 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt, with molecular iodine was investigated, revealing potential for studying novel antithyroid drugs (Ivolgina & Chernov'yants, 2018) (Ivolgina & Chernov'yants, 2018).
Corrosion Inhibition
2,5-disubstituted 1,3,4-thiadiazoles have been explored as corrosion inhibitors. Their efficiency in protecting mild steel in acidic environments has been demonstrated, highlighting the potential use of thiadiazole derivatives in industrial applications (Bentiss et al., 2007) (Bentiss et al., 2007).
Anticancer Research
Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that certain compounds in this category exhibit promising activity against breast carcinoma cell lines, indicating their potential in cancer treatment (Gomha, Salah, & Abdelhamid, 2014) (Gomha, Salah, & Abdelhamid, 2014).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been developed for 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles. These compounds are recognized for their high biological activity and potential use in medicine, including antimicrobial and antituberculous properties (Efimova et al., 2009) (Efimova et al., 2009).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antimicrobial properties. New compounds containing the thiadiazole moiety have been synthesized and shown to display promising activities against a variety of microorganisms (Farghaly, Abdallah, & Muhammad, 2011) (Farghaly, Abdallah, & Muhammad, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLQRJGNGUAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501002 | |
| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
CAS RN |
70390-94-2 | |
| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



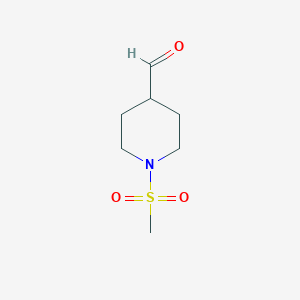
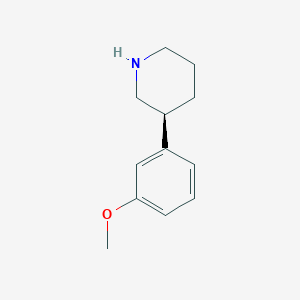



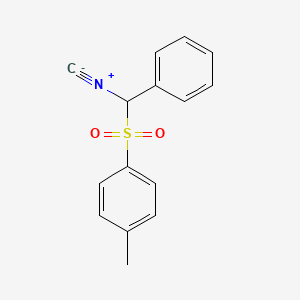
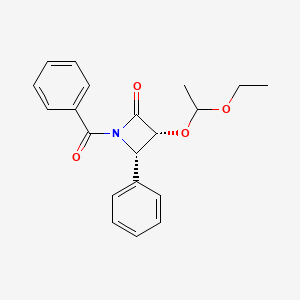
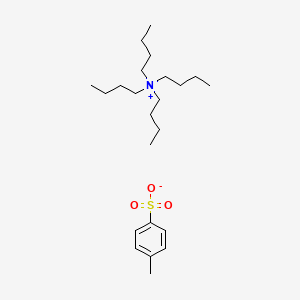
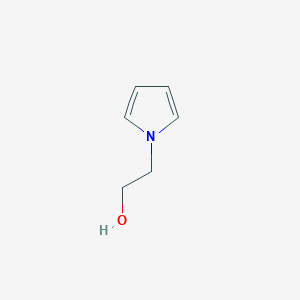
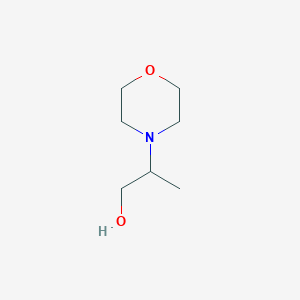
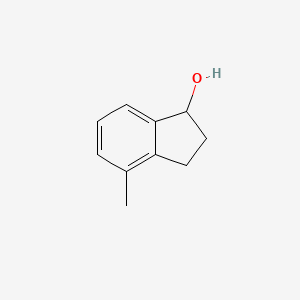
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
